6-Chloropurine
Overview
Description
6-Chloropurine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its pale yellow crystalline appearance and is relatively stable under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropurine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride and then adding water to the mixture .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified through crystallization from water .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the chlorine atom is replaced by other nucleophiles.
Alkylation: It can be alkylated to form 9-alkylated adenines via the Mitsunobu reaction with various alcohols.
Catalytic Dehydrogenation: This reaction is used to prepare purine from this compound.
Common Reagents and Conditions:
Phosphoryl Chloride: Used in the initial synthesis of this compound from hypoxanthine.
Dimethylaniline: Acts as an unreactive base in the synthesis process.
Palladium Catalyst: Used in nucleophilic substitution reactions.
Major Products Formed:
Aryl or Alkyl Substituted Purines: Formed through nucleophilic substitution reactions.
9-Alkylated Adenines: Formed via the Mitsunobu reaction.
Scientific Research Applications
6-Chloropurine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various purine derivatives.
Biology: It is used to study the kinetics and substrate specificity of enzymes such as adenosine deaminase.
Medicine: this compound and its derivatives have been investigated for their antileukemic properties.
Industry: It is used in the preparation of nucleoside derivatives and other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloropurine involves its interaction with specific molecular targets. For instance, its riboside derivative, this compound riboside, is phosphorylated to form nucleoside monophosphates, which can inhibit enzymes such as inosine monophosphate dehydrogenase . This inhibition affects the synthesis of nucleotides, thereby exerting its biological effects.
Comparison with Similar Compounds
6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.
6-Thioguanine: Used in the treatment of acute myeloid leukemia.
Adenine: A naturally occurring purine base found in DNA and RNA.
Comparison: 6-Chloropurine is unique due to its chlorine substitution at the 6-position, which allows for specific chemical reactions and applications that are not possible with other purine derivatives . For example, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various purine analogs .
Properties
IUPAC Name |
6-chloro-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Record name | 6-chloropurine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861673 | |
Record name | 6-Chloropurine | |
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Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | 6-Chloropurine | |
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CAS No. |
87-42-3, 133762-83-1 | |
Record name | 6-Chloropurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |
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Record name | 6-Chloropurine | |
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Record name | 6-Chloropurin-9-yl | |
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Record name | 6-CHLOROPURINE | |
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Record name | 6-Chloropurine | |
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Record name | 6-chloropurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |
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Record name | 6-CHLOROPURINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Chloropurine acts as a prodrug, meaning it is metabolized in the body into its active form. One of its primary mechanisms of action is conversion to 6-thioinosinic acid (6-thioIMP). [] 6-thioIMP then inhibits purine nucleotide biosynthesis, ultimately interfering with DNA and RNA synthesis. [, ] This inhibition preferentially targets rapidly dividing cells, such as cancer cells. [, ]
A:
- UV-Vis: λmax in methanol = 265 nm []
- 1H NMR (DMSO-d6): δ 8.74 (s, 1H, H-8), 8.23 (s, 1H, H-2) []
- 13C NMR (DMSO-d6): δ 152.2 (C-2), 151.8 (C-4), 151.1 (C-6), 142.1 (C-8), 131.2 (C-5) []
A: this compound exhibits varying solubility depending on the solvent. It demonstrates higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) compared to water. [] This solubility difference is crucial for choosing appropriate solvents during chemical synthesis and formulation development.
A: While not typically used as a catalyst itself, this compound serves as a vital starting material for synthesizing various biologically active compounds. It acts as an electrophile in various nucleophilic aromatic substitution reactions, enabling the introduction of different substituents at the 6-position of the purine ring. [, , , , ] This versatility makes it valuable in medicinal chemistry for developing novel therapeutics.
ANone: Modifications to the this compound structure greatly influence its biological activity:
- Substitution at the 6-position: Replacing chlorine with other groups like thiol (-SH), alkylthio (-SR), or amino (-NH2) significantly alters its pharmacological profile. [, , , ] These modifications can impact its metabolism, target affinity, and overall efficacy.
- N9-Alkylation: Introducing alkyl groups at the N9 position of the purine ring can impact its antitumor and antiviral activity. [, ] The size and nature of the alkyl group can influence its interaction with enzymes and cellular targets.
- Ribosylation: Attaching a ribose sugar to the N9 position yields this compound riboside, affecting its cellular uptake and metabolism. [] This modification can influence its conversion to active metabolites and subsequent biological activity.
A: this compound is rapidly absorbed after administration and undergoes extensive metabolism. [] The liver plays a major role in its metabolism, leading to the formation of various metabolites, including 6-chlorouric acid and 6-thioinosinic acid. [, , ] Excretion occurs primarily through the urine, with a small portion eliminated in feces. []
A:
- In Vitro: this compound has shown efficacy against various cancer cell lines, including murine leukemias (L1210 and P388) and human breast carcinoma (MCF7). []
- In Vivo: In animal models, this compound demonstrated activity against Sarcoma 180 ascites cells, inhibiting tumor growth. []
ANone: Resistance to this compound can arise from various mechanisms, including:
- Decreased uptake or increased efflux: Changes in cellular transport can limit drug accumulation within the cells, reducing its effectiveness. []
- Altered metabolism: Mutations in enzymes responsible for this compound metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to resistance. []
A: this compound can cause a range of side effects, with myelosuppression (suppression of bone marrow activity) being the most common dose-limiting toxicity. [, ] Gastrointestinal disturbances, hepatotoxicity (liver damage), and an increased risk of infection are also possible adverse effects. [, ]
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